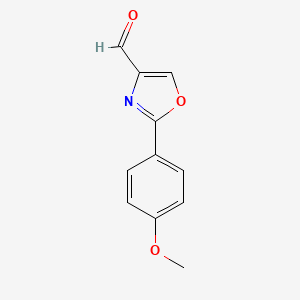

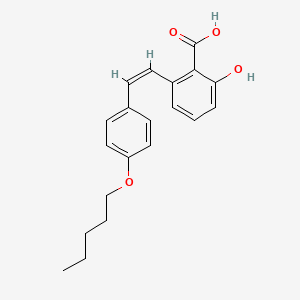

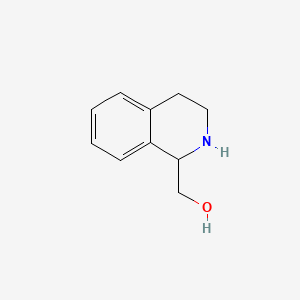

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

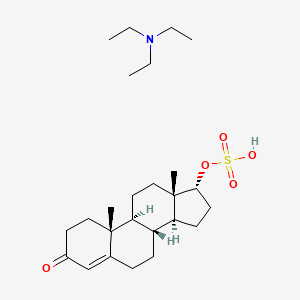

CAY10669 is a chemical compound known for its inhibitory effects on the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). It has a molecular formula of C20H22O4 and a molecular weight of 326.39 g/mol . This compound is a derivative of anacardic acid and has shown a two-fold improvement in inhibitory potency over anacardic acid .

Mechanism of Action

Target of Action

CAY10669 primarily targets the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor) . PCAF is an enzyme that plays a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA.

Mode of Action

CAY10669 acts as an inhibitor of PCAF , with an IC50 of 662 μM . By inhibiting PCAF, CAY10669 prevents the acetylation of histones, thereby influencing gene expression.

Biochemical Pathways

The inhibition of PCAF by CAY10669 affects the histone acetylation pathway . This can lead to changes in the transcription of certain genes, which can have downstream effects on various cellular processes.

Pharmacokinetics

Its solubility in dmf, dmso, and ethanol suggests that it may be well-absorbed and distributed in the body

Result of Action

CAY10669 has been shown to enhance the SAHA-induced acetylation in HEPG2 cells, exhibit cytotoxicity in zebrafish embryos, and promote transgene expression in CHO-K1 cells . These effects are likely the result of its inhibition of PCAF and the subsequent changes in gene expression.

Biochemical Analysis

Biochemical Properties

CAY10669 plays a significant role in biochemical reactions, particularly in the process of histone acetylation . It interacts with the enzyme PCAF, a histone acetyltransferase, and inhibits its function . The nature of this interaction is inhibitory, with CAY10669 acting as a competitive inhibitor for the enzyme .

Cellular Effects

In HepG2 cells, CAY10669 can dose-dependently inhibit histone H4 acetylation at concentrations of 30-60 μM . This suggests that CAY10669 influences cell function by modulating gene expression through histone modification

Molecular Mechanism

The molecular mechanism of CAY10669 involves its binding to the PCAF enzyme, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in histone H4 acetylation, which can lead to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10669 involves the derivatization of anacardic acid. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production methods for CAY10669 are not widely documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: CAY10669 primarily undergoes reactions typical of phenolic compounds and carboxylic acids. These include:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

CAY10669 has several applications in scientific research, particularly in the fields of epigenetics and cancer research:

Epigenetics: It is used to study the role of histone acetyltransferases in gene expression and chromatin remodeling.

Cancer Research: CAY10669 is used to investigate the potential of histone acetyltransferase inhibitors as therapeutic agents for cancer treatment.

Biology: It is employed in studies involving cell differentiation and proliferation.

Medicine: Research on CAY10669 contributes to the development of new drugs targeting epigenetic modifications.

Comparison with Similar Compounds

CAY10669 is unique due to its improved inhibitory potency over anacardic acid. Similar compounds include:

Anacardic Acid: The parent compound from which CAY10669 is derived.

SGC-CBP30: Another histone acetyltransferase inhibitor with different molecular targets and mechanisms of action.

CAY10669 stands out due to its specific and potent inhibition of PCAF, making it a valuable tool in epigenetic research .

Properties

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/new.no-structure.jpg)

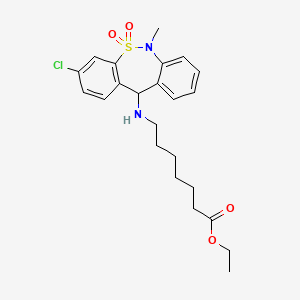

![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)